PHT-7.3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PHT-7.3 是一种选择性抑制Ras 抑制因子1(Cnk1)连接增强子的磷脂酰肌醇同源结构域的抑制剂。 该化合物在癌症研究中尤其重要,因为它能够抑制突变KRAS细胞和肿瘤的生长,而对野生型KRAS细胞的影响微乎其微 .

科学研究应用

作用机制

PHT-7.3 通过选择性结合Cnk1的磷脂酰肌醇同源结构域来发挥作用。 这种结合阻止了突变KRAS与质膜的共定位,从而抑制了它的活化 . 抑制Cnk1会阻断突变KRAS细胞的生长和信号传导,降低Ras信号传导和肿瘤生长的效率 . 这种选择性抑制使this compound成为治疗患有突变KRAS驱动癌症的患者的诱人靶点 .

生化分析

Biochemical Properties

PHT-7.3 plays a crucial role in biochemical reactions, particularly in the context of cancer biology . It interacts with the PH domain of Cnk1, preventing plasma membrane colocalization with mutant KRas . This interaction inhibits mutant KRas, but not wild-type KRas, cancer cell and tumor growth and signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth and signaling of mutant KRas cancer cells . This includes an impact on cell signaling pathways, specifically the Ras/Raf/Mek/Erk signaling cascade .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding selectively to the PH domain of Cnk1 . This prevents plasma membrane colocalization with mutant KRas, thereby inhibiting its activation . This selective inhibition blocks the growth and Raf/Mek/Erk, Rho, and RalA/B signaling in mutant KRas lung and colon cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has demonstrated desirable qualities in laboratory settings, including good in vivo pharmacokinetic properties . It exhibits cytostatic antitumor activity when dosed daily at 200 mg/kg intraperitoneally for up to 20 days .

准备方法

PHT-7.3的合成涉及分子建模和结构修饰,以实现对Cnk1的磷脂酰肌醇同源结构域的选择性结合 . 具体的合成路线和工业生产方法是专有的,并未公开披露。 已知this compound以多种形式(包括固体和溶液)提供,用于研究目的 .

化学反应分析

PHT-7.3 与Cnk1的磷脂酰肌醇同源结构域发生选择性抑制反应。它不发生典型的化学反应,如氧化、还原或取代。 相反,它的主要作用是与磷脂酰肌醇同源结构域结合,阻止突变KRAS与质膜共定位 . 这种选择性结合抑制了突变KRAS癌细胞和肿瘤的生长和信号传导 .

相似化合物的比较

属性

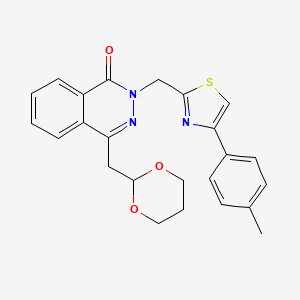

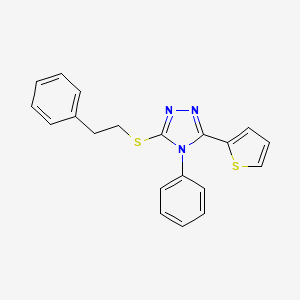

IUPAC Name |

4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPMVLVIYVAFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of PHT-7.3 in inhibiting mutant KRAS-driven cancer cell growth?

A1: this compound selectively targets the pleckstrin homology (PH) domain of Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). [, ] CNK1 normally interacts with mutant KRAS at the plasma membrane, enhancing its signaling through the Raf/MEK/ERK, Rho, and RalA/B pathways, ultimately driving cell proliferation, survival, and migration. [, ] By binding to the PH domain, this compound disrupts the co-localization of CNK1 with mutant KRAS at the plasma membrane, effectively inhibiting downstream signaling and leading to cell cycle arrest and reduced tumor growth. [, ] This mechanism is particularly relevant for cancers driven by mutant KRAS, a common oncogenic driver lacking effective targeted therapies. [, ]

Q2: What is the evidence that this compound's effect is mediated through the inhibition of CNK1's PH domain?

A2: Several lines of evidence support the conclusion that this compound exerts its effects through binding to the PH domain of CNK1:

- Direct Binding: Research demonstrated that this compound directly and selectively binds to the PH domain of CNK1. []

- Co-localization Disruption: Treatment with this compound was shown to disrupt the co-localization of CNK1 and mutant KRAS at the plasma membrane, a process dependent on the PH domain's interaction with membrane lipids. []

- Functional Effects Mimic CNK1 Depletion: The observed inhibition of downstream KRAS signaling, reduced cell growth, and increased cell cycle arrest upon this compound treatment are consistent with the effects observed when CNK1 is genetically depleted. []

Q3: What preclinical data are available to support the potential of this compound as an anti-cancer agent?

A3: Preclinical studies demonstrated that this compound:

- Inhibits Cell Growth: this compound selectively inhibited the growth of mutant KRAS harboring non-small cell lung cancer (NSCLC) and colon cancer cells in vitro, while having minimal effects on cells with wild-type KRAS. [, ]

- Reduces Tumor Growth: In vivo studies using xenograft models of mutant KRAS NSCLC demonstrated significant tumor growth inhibition upon treatment with this compound, with no effect observed in wild-type KRAS models. []

- Synergistic Effects: this compound showed enhanced anti-tumor activity when combined with other targeted therapies like erlotinib and trametinib in preclinical models. []

Q4: What are the future directions for research on this compound?

A4: Further investigations are warranted to:

- Delaney, R. et al. Selective inhibition of mutant KRAS cell and tumor growth by this compound, an inhibitor of the KRas signaling nanocluster protein Cnk1 [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2017; 2017 Apr 1-5; Washington, DC. Philadelphia (PA): AACR; Cancer Res 2017;77(13 Suppl):Abstract nr 3015. doi:10.1158/1538-7445.AM2017-3015

- Indarte, M. et al. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors. Mol Cancer Ther. 2019 May;18(5):900-910. doi: 10.1158/1535-7163.MCT-18-0650.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2579501.png)

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)

![8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B2579508.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-6-nitrophenyl)amino)formamide](/img/structure/B2579510.png)

![(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2579515.png)

![[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)

![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579523.png)

![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)